molecular formula C23H24ClN5OS B2866995 N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1030087-67-2

N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2866995
CAS No.: 1030087-67-2
M. Wt: 453.99
InChI Key: ANYGTXUPVDCSLH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide (CAS 1030087-67-2) is a small molecule research compound with a molecular formula of C23H24ClN5OS and a molecular weight of 453.99 g/mol . This chemical features a distinct molecular architecture that combines a phenylpiperazinyl-pyrazine group linked via a sulfanylacetamide bridge to a chloro-methylphenyl moiety, suggesting potential for interesting biological activity . This compound is intended for research and laboratory use only and is not approved for diagnostic or therapeutic applications. Recent scientific investigations into structurally related aryl and heteroaryl amides have highlighted their potential as core scaffolds in the development of novel anti-proliferative and anti-viral agents . Researchers are exploring these compounds for their utility in various biochemical and pharmacological assays. Available for sourcing, this compound is offered with a guaranteed purity of 90% or higher, ensuring consistency and reliability for your experimental workflows .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-17-7-8-18(24)15-20(17)27-21(30)16-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYGTXUPVDCSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the imidazo[2,1-b][1,3,4]thiadiazole core.
  • Introduction of the cyclopentyl group.
  • Substitution with the 3-fluorophenyl group.
  • Attachment of the 4-propionylpiperazin-1-yl moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Piperazine-Acetamide Derivatives

Compounds bearing the N-(aryl)-2-(4-phenylpiperazin-1-yl)acetamide scaffold exhibit pharmacological relevance, particularly in neurological and enzyme-targeted applications. Key examples include:

Compound Name Structural Variations vs. Target Compound Biological Activity/Findings Reference
N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (51164) Chlorophenyl group instead of 5-chloro-2-methylphenyl; lacks sulfanyl-pyrazine Activates TRPC6 channels; neuroprotective effects against amyloid toxicity
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) Trifluoromethylphenyl group; lacks sulfanyl-heterocycle Anticonvulsant activity (tested in rodent models)
PPZ2 ([4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-fluorophenylmethanone) Ketone linker instead of acetamide; fluorophenyl group Promotes neurite outgrowth; anti-apoptotic effects

Key Observations :

  • The sulfanyl-pyrazine moiety introduces a heterocyclic element absent in most piperazine-acetamide derivatives, which could modulate receptor binding or metabolic stability .

Sulfanyl-Linked Heterocyclic Derivatives

Compounds with –S–CH2– linkages to heterocycles (e.g., oxadiazoles, pyrimidines) demonstrate diverse bioactivities:

Compound Name Heterocycle Type Key Substituents Activity/Findings Reference
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole Indole-methyl group Tested for LOX, α-glucosidase, and BChE inhibition
N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide Pyrimidine 2-Fluorophenylpiperazine Structural analog (no activity reported)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) 1,3,4-Oxadiazole Diphenylmethyl; pyrazine-2-yl Synthetic intermediate; no bioactivity data

Key Observations :

  • Indole and diphenylmethyl substituents (e.g., 8t ) introduce aromatic stacking interactions, which may enhance enzyme inhibition (e.g., BChE inhibition IC₅₀ = 12.3 µM for 8t) .

Substituent-Driven Activity Variations

Substituents on the aryl and piperazine groups significantly influence pharmacological profiles:

Compound Name Substituent on Piperazine Substituent on Aryl Group Activity/Findings Reference
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (15) 2-Chlorophenyl 3-Trifluoromethylphenyl Enhanced anticonvulsant potency vs. unsubstituted analogs
2-[4-(4-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (16) 4-Chlorophenyl 3-Trifluoromethylphenyl Moderate α-glucosidase inhibition (IC₅₀ = 34.5 µM)
N-(5-Chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide 4-Phenylpiperazine 5-Chloro-2-methylphenyl Hypothesized neuroprotection (based on TRPC6 activation in analogs )

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃) on the aryl ring enhance metabolic stability and receptor affinity .
  • Para-substituted phenylpiperazines (e.g., 4-chlorophenyl in 16 ) may favor interactions with hydrophobic enzyme pockets.

Research Findings and Implications

  • Biological Potential: While direct data for the target compound are unavailable, analogs with similar substituents show TRPC6 activation (neuroprotection) , enzyme inhibition (LOX, BChE) , and anticonvulsant activity .
  • Knowledge Gaps: The impact of the 5-chloro-2-methylphenyl group on TRPC6 or enzyme targets remains unverified. Further in vitro and in vivo studies are warranted.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to a class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have garnered attention for their potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24ClN5OS
  • Molecular Weight : 441.98 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazo[2,1-b][1,3,4]thiadiazole core.
  • Introduction of the 4-phenylpiperazine moiety.
  • Sulfanylation to incorporate the sulfanyl group.

Anticonvulsant Activity

Research has indicated that derivatives of piperazine compounds, including those similar to this compound, exhibit significant anticonvulsant properties. A study evaluated various N-phenyl-piperazine derivatives for their effectiveness in animal models of epilepsy using maximal electroshock (MES) and pentylenetetrazole-induced seizures.

Key Findings :

  • Compounds demonstrated varying degrees of protection against seizures.
  • The most potent derivatives showed moderate binding to neuronal voltage-sensitive sodium channels, suggesting a mechanism for their anticonvulsant effects .

Acetylcholinesterase Inhibition

In addition to anticonvulsant activity, piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition could enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases.

Mechanism of Action :
The interaction of piperazine derivatives with AChE involves binding at both the peripheral anionic site and the catalytic site, indicating a dual mechanism that may enhance their pharmacological profile .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticonvulsant ActivitySeveral derivatives showed significant activity in MES tests; compounds with higher lipophilicity demonstrated prolonged effects.
Study 2AChE InhibitionPiperazine derivatives exhibited inhibition of AChE, suggesting potential for treating Alzheimer's disease.
Study 3SAR AnalysisStructural activity relationship (SAR) studies identified key functional groups necessary for biological activity.

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